molecular formula C6H4Cl2S B1329535 2,5-Dichlorobenzenethiol CAS No. 5858-18-4

2,5-Dichlorobenzenethiol

Cat. No.: B1329535
CAS No.: 5858-18-4
M. Wt: 179.07 g/mol
InChI Key: QIULLHZMZMGGFH-UHFFFAOYSA-N
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Description

Significance of Aryl Thiols in Contemporary Organic and Materials Chemistry

Aryl thiols, and their sulfide (B99878) derivatives, represent a critical class of organosulfur compounds. springerprofessional.dejmaterenvironsci.com Their importance is underscored by their prevalence as structural motifs in a wide array of biologically and pharmaceutically active molecules. springerprofessional.de They are integral components in drugs developed for treating conditions such as cancer, inflammation, and various neurodegenerative diseases. springerprofessional.dejmaterenvironsci.com Beyond medicinal chemistry, aryl thiols are indispensable building blocks in organic synthesis, serving as precursors for a variety of functional groups and more complex molecular architectures. springerprofessional.debohrium.com

In the realm of materials science, aryl thiols have garnered substantial attention for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. it.ptacs.org These SAMs are highly ordered molecular layers that can modify the surface properties of materials, finding applications in molecular electronics, corrosion inhibition, and nanoscale patterning. it.ptrsc.org The rigid π-conjugated system of aryl thiols, in contrast to the more flexible alkyl thiols, imparts unique characteristics to the resulting monolayers, including higher packing density and stability. it.pt The properties of these SAMs can be finely tuned by substituting the phenyl ring with various functional groups, making aryl thiols versatile tools for surface engineering. acs.org

Research Trajectories and Unique Reactivity of Halogenated Benzenethiols

The introduction of halogen atoms onto the benzene (B151609) ring of a thiol significantly modulates its chemical reactivity and physical properties. cymitquimica.commt.com Halogenation is a fundamental process in organic synthesis that can transform the electronic nature of an aromatic ring, making it a versatile intermediate for subsequent reactions. numberanalytics.com The presence of electron-withdrawing halogens, such as chlorine, on the aromatic ring influences the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate.

Research into halogenated benzenethiols often focuses on their utility in cross-coupling reactions to form C-S bonds, a crucial transformation for synthesizing complex sulfides. bohrium.com The halogen atoms themselves can serve as reactive handles for further functionalization, for instance, in palladium-catalyzed reactions. mt.com The specific positioning of halogens on the benzene ring, as seen in various isomers, can lead to distinct outcomes in chemical reactions, highlighting the importance of regiochemistry in directing synthetic pathways.

Current Research Frontiers and Strategic Focus Areas for 2,5-Dichlorobenzenethiol

This compound is an exemplar of a halogenated benzenethiol (B1682325) with specific and strategic applications in modern chemical research. A significant area of its use is in the synthesis of precisely defined metal nanoclusters. researchgate.net For instance, it has been employed as a ligand to create a novel silver cluster, [Ag59(2,5-DCBT)32]3−. researchgate.net This cluster has demonstrated the ability to act as a precursor for other well-known silver clusters, showcasing the ligand's role in directing the formation and transformation of nanoscale materials. researchgate.netkaust.edu.sa The isomeric structure of the dichlorobenzenethiol ligand has been shown to be a critical factor in controlling the size and composition of the resulting metal clusters. researchgate.net

Furthermore, this compound serves as a valuable starting material in the synthesis of other complex molecules. It is used to prepare radiolabeled alkyl aryl sulfides and ethers, which are important tools in metabolic and mechanistic studies. sigmaaldrich.comchemicalbook.com Its application extends to the synthesis of chlorinated biphenyl (B1667301) methylsulfonyl metabolites, which are relevant in environmental and toxicological research. sigmaaldrich.comchemicalbook.com The unique substitution pattern of this compound provides a specific building block for creating hyperbranched polymers, such as hyperbranched poly(phenylene sulfide), where the monomer structure dictates the polymer's final properties. researchgate.net

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 5858-18-4 sigmaaldrich.comnih.gov
Molecular Formula C6H4Cl2S nih.govglpbio.com
Molecular Weight 179.07 g/mol sigmaaldrich.com
Appearance Clear colorless to yellow liquid after melting chemicalbook.comchemicalbook.com
Boiling Point 112-116 °C at 50 mmHg sigmaaldrich.comchemicalbook.com
InChI Key QIULLHZMZMGGFH-UHFFFAOYSA-N sigmaaldrich.comnih.gov
SMILES C1=CC(=C(C=C1Cl)S)Cl nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichlorobenzenethiol
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InChI

InChI=1S/C6H4Cl2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QIULLHZMZMGGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6064034
Record name Benzenethiol, 2,5-dichloro-
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Molecular Weight

179.07 g/mol
Source PubChem
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CAS No.

5858-18-4
Record name 2,5-Dichlorobenzenethiol
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Record name Benzenethiol, 2,5-dichloro-
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Record name 2,5-Dichlorobenzenethiol
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Record name Benzenethiol, 2,5-dichloro-
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Record name 2,5-dichlorobenzenethiol
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Advanced Synthetic Methodologies and Mechanistic Investigations of 2,5 Dichlorobenzenethiol

Chemo- and Regioselective Synthesis Pathways for 2,5-Dichlorobenzenethiol Derivatives

The synthesis of this compound can be approached through several distinct pathways, each offering strategic advantages depending on the desired purity, scale, and available precursors. These methods primarily involve the functionalization of a dichlorinated benzene (B151609) ring.

Nucleophilic Aromatic Substitution Reactions Utilizing Dichlorobenzene Precursors

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for introducing a thiol group onto an aryl ring. This pathway typically involves the reaction of an aryl halide with a sulfur-containing nucleophile. For the synthesis of this compound, a suitable precursor would be 1,2,4-trichlorobenzene. The SNAr mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The chlorine atoms on the dichlorobenzene scaffold act as moderate electron-withdrawing groups, activating the ring towards nucleophilic attack.

The reaction proceeds when a potent sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or another thiol equivalent, attacks the carbon atom bearing a chlorine atom. The success of this reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile. For instance, reactions involving heteroaryl halides and thiols have been shown to proceed smoothly in dimethylacetamide (DMAc) with potassium carbonate as the base at temperatures ranging from room temperature to 100 °C. researchgate.net While direct SNAr on dichlorobenzenes to produce thiols can be challenging due to the moderate activation by the chloro substituents, the use of highly reactive thiolating agents or specific catalysts can drive the reaction forward.

Strategic Thiolation Reactions of Dichlorinated Aromatic Scaffolds

Strategic thiolation involves the direct introduction of a sulfur-containing group onto a dichlorinated aromatic framework. Modern synthetic methods offer alternatives to classical SNAr. For example, transition-metal-catalyzed cross-coupling reactions have become powerful tools for C–S bond formation. While often used to couple thiols with aryl halides, variations of these reactions can be adapted for the synthesis of the thiols themselves.

Nickel-catalyzed reductive thiolation has been demonstrated for the synthesis of unsymmetrical alkyl-aryl sulfides from alkyl bromides and thiosulfonates. beilstein-journals.org This highlights the utility of transition metals in facilitating C–S bond formation under mild conditions. Another approach is the direct C–H thiolation, which avoids the need for a pre-functionalized starting material like an aryl halide. Metal- and solvent-free direct C–H thiolation of aromatic compounds has been developed using sulfonyl chlorides as the sulfur source, though this typically yields diaryl sulfides rather than thiols directly. newiridium.com

Reductive Pathways in the Formation of Aryl Thiols

One of the most common and industrially significant methods for preparing aryl thiols, including this compound, is the reduction of the corresponding arylsulfonyl chloride. The precursor, 2,5-dichlorobenzenesulfonyl chloride, is readily accessible and can be reduced to the thiol using various methods.

Historically, this reduction was carried out commercially using zinc metal in an acidic medium, such as aqueous sulfuric acid. rsc.orgtandfonline.com This method, while effective, is exothermic and requires careful temperature control to prevent side reactions like the oxidation of the thiol product to the corresponding disulfide. tandfonline.com To circumvent this, the thiol is sometimes condensed with monochloroacetic acid in situ to form the more stable 2,5-dichlorophenyl thioglycolic acid. tandfonline.com

Alternative reducing systems have been developed to improve efficiency and safety. Catalytic reduction using hydrogen sulfide (B99878) (H₂S) over a bismuth sesquioxide catalyst at elevated temperatures (e.g., 300°C) can convert 2,5-dichlorobenzenesulfonyl chloride to a mixture of the thiol and its disulfide. rsc.org More modern approaches employ catalytic hydrogenation with a palladium catalyst in the presence of a base, which offers a cleaner and more controlled reduction process. rsc.org Another efficient, non-aqueous method utilizes a dichlorodimethylsilane-zinc-dimethylacetamide system for the reduction of various aromatic sulfonyl chlorides to their corresponding thiols in high yields. nih.gov

Reduction Method Precursor Reagents/Catalyst Conditions Products Yield/Conversion Reference
Metal-Acid Reduction2,5-Dichlorobenzenesulfonyl chlorideZinc powder, aq. H₂SO₄60-90°CThis compound94% (as thioglycolic acid) tandfonline.com
Catalytic Gas-Phase Reduction2,5-Dichlorobenzenesulfonyl chlorideH₂S, Bi₂O₃ catalyst300°CThis compound, Disulfide20-30% conversion rsc.org
Catalytic HydrogenationAryl sulfonyl chlorideH₂, Palladium catalyst, Base100-180°C, 2-140 barAryl thiolNot specified rsc.org
Non-Aqueous ReductionArylsulfonyl chlorideDichlorodimethylsilane, Zinc, DMACNot specifiedAryl thiolHigh yield nih.gov

Elucidation of Reaction Mechanisms Involving this compound as a Reactant

This compound is not only a synthetic target but also a valuable reactant and building block for creating more complex molecules and materials. Its reactivity is centered around the thiol group, which can act as a nucleophile, a ligand for metals, or a precursor to a thiyl radical.

Carbon-Sulfur Bond Formation via Photocatalytic and Metal-Free Approaches

Recent advancements in organic synthesis have focused on developing sustainable methods, such as photocatalysis and metal-free reactions, for bond formation. These strategies can be applied to C–S bond formation using this compound as the sulfur source.

Photocatalytic methods often involve the generation of a thiyl radical from the corresponding thiol. beilstein-journals.orgnih.gov This reactive intermediate can then participate in various reactions, such as thiol-ene couplings with alkenes or alkynes. beilstein-journals.org While specific examples detailing the photocatalytic reactions of this compound are not prevalent in the provided literature, the general mechanisms are well-established. A photosensitizer, upon irradiation with visible light, can initiate a single-electron transfer (SET) process with the thiol, leading to the formation of the thiyl radical, which then adds across a double or triple bond.

Transition-metal-free cross-coupling reactions provide another avenue for utilizing this compound. An efficient, metal-free, regioselective C-H/S-H cross-coupling of indolizines with various thiols has been developed, offering a direct pathway to construct C–S bonds and synthesize indolizine (B1195054) thioethers in good to excellent yields. nih.gov Such methodologies, applied to this compound, would allow for its direct coupling with C–H bonds in heterocycles or other activated systems.

Ligand Exchange Dynamics in Organometallic and Coordination Chemistry

The thiol group of this compound makes it an excellent ligand for various metal ions, forming stable thiolate complexes. Its role in organometallic and coordination chemistry is exemplified by its use in synthesizing atomically precise metal nanoclusters and as a key component in catalytic cycles.

A notable example is the synthesis of a novel silver nanocluster, [Ag₅₉(2,5-DCBT)₃₂]³⁻, where "2,5-DCBT" represents the 2,5-dichlorobenzenethiolate ligand. rsc.orgrsc.orgresearchgate.net This cluster was synthesized by reducing a silver salt in the presence of this compound and a phase-transfer catalyst. rsc.org

Crucially, this cluster serves as a precursor for other well-known silver clusters, demonstrating fascinating ligand exchange dynamics. rsc.orgresearchgate.net When the [Ag₅₉(2,5-DCBT)₃₂]³⁻ cluster is exposed to other thiols, such as its structural isomer 2,4-dichlorobenzenethiol (B75471) (2,4-DCBT), a transformation occurs, yielding a different cluster, [Ag₄₄(2,4-DCBT)₃₀]⁴⁻. rsc.orgpradeepresearch.org Time-dependent studies revealed that this conversion does not proceed through a simple one-for-one ligand exchange on the intact cluster. Instead, the parent cluster dissociates into smaller, distinct silver-thiolate entities in the presence of the new thiol, which then recombine to form the new, more stable cluster core. rsc.orgrsc.org This highlights the dynamic nature of the metal-ligand interface and the crucial role that the ligand's structure plays in dictating the size and stability of the resulting nanocluster. rsc.orgpradeepresearch.org

Cluster Transformation Precursor Cluster Reactant Thiol Product Cluster Mechanism Reference
Ligand-Induced Transformation[Ag₅₉(2,5-DCBT)₃₂]³⁻2,4-Dichlorobenzenethiol[Ag₄₄(2,4-DCBT)₃₀]⁴⁻Dissociation into silver-thiolate fragments followed by recombination rsc.orgrsc.org
Ligand-Induced Transformation[Ag₅₉(2,5-DCBT)₃₂]³⁻2,4-Dimethylbenzenethiol[Ag₂₅(2,4-DMBT)₁₈]⁻Dissociation and recombination rsc.org
Ligand-Induced Transformation[Ag₅₉(2,5-DCBT)₃₂]³⁻1,3-Benzenedithiol[Ag₂₉(1,3-BDT)₁₂(PPh₃)₄]³⁻Dissociation and recombination rsc.org

Furthermore, this compound has been employed in copper-catalyzed domino reactions. For instance, it reacts successfully with ring-fused aziridines in the presence of a copper(I) iodide catalyst to produce hexahydro-1H-phenothiazine derivatives in very good yields. This process involves the initial nucleophilic ring-opening of the aziridine (B145994) by the thiol, followed by an intramolecular copper-catalyzed C–N bond formation (Goldberg cyclization), where the thiol-derived moiety is coordinated to the copper center during the catalytic cycle.

Mechanisms of Adduct Formation with Reactive Chemical Species and Biological Intermediates

The thiol group of this compound is a potent nucleophile, enabling it to form adducts with a variety of reactive chemical species. These reactions are fundamental to its application in synthesis and materials science. The mechanisms of adduct formation primarily involve nucleophilic attack or radical addition, depending on the reaction partner and conditions.

A significant area of investigation is the formation of metal-thiolate adducts. This compound reacts with metal ions to form stable coordination complexes or clusters. A notable example is its reaction with silver salts, which leads to the formation of atomically precise silver clusters. Research has shown the synthesis of a new silver cluster, [Ag₅₉(2,5-DCBT)₃₂]³⁻, where 2,5-DCBT represents this compound. researchgate.net In this adduct formation, the thiol proton is lost, and the resulting thiolate anion acts as a ligand, binding to the silver atoms. These clusters are not simple adducts but complex assemblies that can serve as precursors for other well-known clusters through ligand exchange reactions with other thiols. researchgate.net The formation of these adducts demonstrates the strong affinity of the sulfur atom for soft metals and the role of the ligand structure in directing the size and stability of the resulting nanocluster. researchgate.net

Beyond metal ions, this compound can form adducts with electrophilic organic molecules. A general mechanism for thiol adduct formation is the reaction with activated carbon-carbon multiple bonds or strained ring systems. For instance, the reaction of thiols with maleic anhydride (B1165640), a reactive electrophile, can be mediated by a nucleophilic catalyst like triphenylphosphine. nih.gov While a specific study detailed this reaction using the 2,6-dichlorobenzenethiol isomer, the mechanism is broadly applicable. The process involves the nucleophilic phosphine (B1218219) opening the maleic anhydride ring, followed by reaction with the thiol to form two new carbon-sulfur bonds, ultimately yielding an S-aryl-3-(arylthio)propanethioate. nih.gov This type of reaction highlights the formation of a stable covalent adduct through a catalyzed, multi-step mechanism.

Table 1: Research Findings on Thiol Adduct Formation with Maleic Anhydride

This table presents data for various thiols, including a closely related isomer to this compound, to illustrate the general reactivity pattern in phosphine-mediated adduct formation with maleic anhydride.

Thiol ReactantProductYield (%)Reaction Time (h)
Benzenethiol (B1682325)S-Phenyl-3-(phenylthio)propanethioate925
4-MethylbenzenethiolS-(p-Tolyl)-3-((p-tolyl)thio)propanethioate955
4-ChlorobenzenethiolS-(4-Chlorophenyl)-3-((4-chlorophenyl)thio)propanethioate935
2-MethylbenzenethiolS-(o-Tolyl)-3-((o-tolyl)thio)propanethioate7510
2,6-DichlorobenzenethiolS-(2,6-Dichlorophenyl)-3-((2,6-dichlorophenyl)thio)propanethioate7110

Data sourced from a study on Ph₃P-mediated decarboxylative ring-opening of maleic anhydride. nih.gov

While interactions with biological intermediates are suggested by its potential biological activity, detailed mechanistic studies on adduct formation between this compound and specific biological molecules are not extensively documented in the reviewed literature. smolecule.comsmolecule.com The primary documented mechanisms involve its role as a nucleophile or ligand in reactions with well-defined chemical species.

Polymerization Mechanisms: Thiol-ene Click Chemistry and Condensation Reactions

This compound is a valuable monomer in polymer synthesis, capable of participating in different polymerization mechanisms, notably thiol-ene click chemistry and condensation reactions, to produce advanced polymer architectures.

Thiol-ene Click Chemistry

Thiol-ene "click" chemistry is a powerful method for polymer synthesis, relying on the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'). nih.gov This reaction is characterized by high efficiency, rapid rates, insensitivity to oxygen (in many cases), and the absence of side products, fulfilling the criteria of a "click" reaction. nih.govresearchgate.net The general mechanism proceeds through a radical chain reaction: thieme-connect.denih.gov

Initiation: A radical initiator (often generated by photo-cleavage) abstracts the hydrogen atom from the thiol (R-SH), creating a thiyl radical (RS•).

Propagation:

The thiyl radical adds across the double bond of an ene, forming a carbon-centered radical intermediate.

This carbon-centered radical then abstracts a hydrogen from another thiol molecule in a chain-transfer step. This regenerates a thiyl radical and yields the final thioether product.

Termination: The reaction ceases when two radicals combine.

This step-growth mechanism allows for the formation of highly uniform polymer networks with delayed gel points. researchgate.net this compound can serve as the thiol component in these polymerizations. When reacted with multifunctional ene monomers, it can lead to the formation of highly cross-linked and functionalized materials. researchgate.net The reactivity in thiol-ene polymerization is dependent on the structure of both the thiol and the ene component. thieme-connect.de

Table 2: Relative Reactivity of 'Ene' Functional Groups in Radical-Mediated Thiol-Ene Reactions

This table outlines the general reactivity hierarchy of various unsaturated ('ene') compounds with thiols under radical conditions.

Ene Compound TypeReactivity Order
NorborneneHighest
Vinyl etherHigh
PropenylHigh
AlkeneMedium
Vinyl esterMedium
N-vinylamideMedium
AcrylateLower
N-substituted maleimideLower
MethacrylateLower
StyreneLowest

Data sourced from a review on thiol-ene/yne click reactions. thieme-connect.de

Condensation Reactions

This compound can function as an AB₂-type monomer in condensation polymerization to produce hyperbranched polymers, specifically hyperbranched poly(phenylene sulfide) (PPS). researchgate.netacs.org In this mechanism, the thiol group (A) and the two chlorine atoms (B) on the benzene ring are the reactive sites.

The polymerization is typically carried out by treating the monomer with a base, such as potassium carbonate, in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) at elevated temperatures. researchgate.netresearchgate.net The mechanism involves the following steps:

Deprotonation: The base removes the acidic proton from the thiol group, generating a highly nucleophilic thiolate anion.

Nucleophilic Aromatic Substitution: The thiolate anion of one monomer attacks an electron-deficient carbon atom bearing a chlorine substituent on another monomer.

Chain Growth: A chloride ion is displaced, forming a thioether (sulfide) linkage between the two monomer units and propagating the polymer chain.

Because each monomer unit contains one nucleophilic site (A) and two electrophilic sites (B), this process leads to a highly branched, three-dimensional polymer structure rather than a linear chain. researchgate.net The properties of the resulting hyperbranched PPS, such as molecular weight (Mw), polydispersity (PDI), and glass transition temperature (Tg), can be controlled by adjusting reaction conditions like temperature, time, and the use of a multifunctional core molecule. acs.org

Table 3: Research Findings on Condensation Polymerization of Dichlorobenzenethiol Isomers

This table summarizes experimental data from the synthesis of hyperbranched poly(phenylene sulfide) using dichlorobenzenethiol monomers, illustrating the outcomes of the condensation mechanism.

MonomerSolventTemp (°C)Time (h)Mw (kD)PDITg (°C)
3,4-DichlorobenzenethiolDMF10024172.0~80-90
3,4-DichlorobenzenethiolNMP1508.5161.5~60-70
3,5-DichlorobenzenethiolNMP1506151.3~120

Data sourced from studies on hyperbranched poly(phenylene sulfide) and poly(phenylene sulfone). acs.orgresearchgate.net


Computational and Theoretical Chemistry of 2,5 Dichlorobenzenethiol Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of organic molecules like 2,5-Dichlorobenzenethiol. DFT calculations allow for the accurate prediction of molecular geometries, electronic properties, and the energetics of chemical reactions. In the context of this compound, DFT is frequently employed to understand its role as a ligand in stabilizing metal nanoclusters. pradeepresearch.orgresearchgate.netresearchgate.net The electronic properties of the thiol, influenced by the two chlorine atoms on the benzene (B151609) ring, are critical in determining the structure and stability of the resulting metal-ligand interface. researchgate.net

DFT studies on related systems, such as other substituted thiophenols, have demonstrated the capability of this method to elucidate key chemical descriptors. For instance, calculations on similar molecules can determine frontier molecular orbitals (HOMO and LUMO), which are essential for predicting reactivity, and map the molecular electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack. nih.gov While specific comprehensive DFT studies on isolated this compound are not extensively documented in the reviewed literature, the principles from studies on its metal complexes and analogous molecules are directly applicable.

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, which helps in elucidating reaction mechanisms, identifying transition states, and determining activation energies. For this compound (2,5-DCBT), this is particularly relevant in the context of its role in ligand-exchange and ligand-induced transformation reactions of metal nanoclusters. pradeepresearch.orgresearchgate.net

One notable example involves the reaction of a silver cluster, [Ag₅₉(2,5-DCBT)₃₂]³⁻, with 2,4-dichlorobenzenethiol (B75471) (2,4-DCBT). researchgate.net This reaction leads to the formation of a different, more stable silver cluster, [Ag₄₄(2,4-DCBT)₃₀]⁴⁻. Time-dependent measurements suggest a mechanism where the initial cluster dissociates into distinct thiolate entities in the presence of the new thiol, which then recombine to form the final product. researchgate.net DFT simulations can shed light on the thermodynamics of such ligand-exchange reactions, revealing the influence of factors like steric hindrance and bond dissociation energies. researchgate.net The schematic for such a ligand-induced conversion is presented below.

Table 1: Proposed Pathway for Ligand-Induced Transformation

Step Description
Initial State [Ag₅₉(2,5-DCBT)₃₂]³⁻ cluster in solution.
Addition of New Ligand Introduction of 2,4-dichlorobenzenethiol (2,4-DCBT).
Dissociation The initial cluster dissociates into smaller silver-thiolate entities.
Recombination The silver-thiolate entities recombine with the new 2,4-DCBT ligands.

| Final State | Formation of the more stable [Ag₄₄(2,4-DCBT)₃₀]⁴⁻ cluster. |

This table is based on the proposed mechanism for the transformation of a silver nanocluster involving this compound as a ligand. pradeepresearch.orgresearchgate.net

Furthermore, theoretical studies on other thiol-containing systems provide a framework for understanding the types of reaction details that can be uncovered. For example, DFT calculations on the reaction of a TNT metabolite with various thiols have successfully identified transition states and mapped out the free energy surfaces for reactions involving the sulfhydryl group. nih.gov Such studies often employ implicit solvent models to better reflect reaction conditions and use techniques like intrinsic reaction coordinate (IRC) analysis to confirm that a calculated transition state correctly connects reactants and products. nih.gov

A significant application of DFT is the prediction of various spectroscopic signatures, which is invaluable for the characterization and validation of experimentally synthesized compounds. These predictions can include vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For this compound, experimental FT-IR and FT-Raman spectra are available from various sources. nih.gov Computational chemists can use DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), to calculate the harmonic vibrational wavenumbers of the molecule. nih.gov The computed wavenumbers are often scaled to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. The potential energy distribution (PED) analysis can then be used to make precise assignments for each vibrational mode. nih.gov

Similarly, time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum. nih.govacs.org This has been successfully applied to understand the optical properties of metal nanoclusters protected by dichlorinated benzenethiol (B1682325) ligands. acs.org The comparison between the simulated and experimental spectra helps to confirm the structure of the synthesized species and understand the nature of the electronic transitions involved.

Table 2: Example of DFT Application for Spectroscopic Prediction

Spectroscopic Technique Computational Method Information Obtained
FT-IR & FT-Raman DFT (e.g., B3LYP/6-311G(d,p)) Vibrational frequencies, mode assignments (via PED). nih.gov
UV-Vis TD-DFT Electronic transition energies and oscillator strengths. nih.govacs.org

| NMR | GIAO-DFT | Chemical shifts (¹H, ¹³C). acs.org |

This table outlines common computational methods used to predict spectroscopic data for molecules, based on methodologies applied to related compounds. nih.govacs.orgacs.org

Quantum Chemical Insights into Thiolate Anion Formation and Nucleophilic Reactivity

The thiol group (-SH) of this compound can be deprotonated to form the corresponding thiolate anion (2,5-Cl₂C₆H₃S⁻). This anion is a potent nucleophile and is the active species in many of the compound's reactions, particularly in its role as a ligand for metal ions. researchgate.net Quantum chemical calculations, primarily using DFT, are essential for understanding the energetics of this deprotonation and the factors influencing the nucleophilicity of the resulting anion.

Detailed DFT studies on the deprotonation of other thiols, such as cysteine, provide a clear model for the type of insights that can be gained. nih.gov These studies calculate the potential energy surface for the proton transfer from the thiol to a base (or solvent molecule like water), revealing the Gibbs free energy barrier for the reaction. It has been shown that for some thiols, the direct formation of a stable thiolate anion in neutral water may not be thermodynamically favorable, and the reaction mechanism might involve a solvent-mediated proton transfer that occurs concurrently with the nucleophilic attack. nih.gov

In the case of this compound, the two electron-withdrawing chlorine atoms are expected to increase the acidity of the thiol proton compared to unsubstituted benzenethiol, thereby facilitating the formation of the thiolate anion. Quantum chemical calculations could precisely quantify this effect by computing the pKa value or the gas-phase acidity. The resulting 2,5-dichlorobenzenethiolate anion's nucleophilic reactivity can also be analyzed by examining its HOMO energy and the distribution of negative charge, which is expected to be delocalized over the sulfur atom and the aromatic ring.

Table 3: Key Parameters in Thiolate Anion Formation and Reactivity

Parameter Description Relevance to 2,5-Dichlorobenzenethiolate
Gibbs Free Energy of Deprotonation (ΔG) The energy change associated with the removal of the thiol proton. A lower ΔG indicates easier formation of the thiolate anion.
pKa A quantitative measure of the acidity of the thiol group. The electron-withdrawing Cl atoms are expected to lower the pKa.
HOMO Energy Energy of the Highest Occupied Molecular Orbital of the anion. A higher HOMO energy generally correlates with greater nucleophilicity.

| NBO Charge on Sulfur | The natural charge on the sulfur atom calculated via Natural Bond Orbital analysis. | Indicates the localization of negative charge and the primary site of nucleophilic attack. |

This table describes key theoretical parameters that can be calculated to understand the formation and reactivity of the 2,5-dichlorobenzenethiolate anion, based on established quantum chemical methods. nih.gov

Applications and Functional Materials Derived from 2,5 Dichlorobenzenethiol

Advanced Ligand Design and Synthesis in Metal Nanocluster Chemistry

2,5-Dichlorobenzenethiol (2,5-DCBT) has emerged as a significant ligand in the controlled synthesis of atomically precise noble metal nanoclusters. These nanoclusters, composed of a specific number of metal atoms, bridge the gap between single molecules and larger nanoparticles, exhibiting unique quantum size effects. The structure and properties of the 2,5-DCBT ligand are instrumental in directing the assembly, stability, and reactivity of these complex nanoscale structures.

Controlled Synthesis and Structural Elucidation of Noble Metal Thiolate Clusters (e.g., Silver, Gold)

The use of this compound has enabled the synthesis of novel, atomically precise silver nanoclusters. A notable example is the silver cluster with the formula [Ag₅₉(2,5-DCBT)₃₂]³⁻. researchgate.net The synthesis of this specific cluster demonstrates the control that 2,5-DCBT exerts as a protecting ligand, leading to a monodisperse product with a well-defined composition. sci-hub.se The structure and composition of this nanocluster have been elucidated and confirmed using advanced analytical techniques, including high-resolution electrospray ionization mass spectrometry (ESI-MS) and UV-vis absorption spectroscopy. researchgate.netpradeepresearch.org The optical absorption spectrum of the [Ag₅₉(2,5-DCBT)₃₂]³⁻ cluster shows distinct features that differentiate it from other previously reported silver clusters, highlighting the unique electronic environment created by the 2,5-DCBT ligands. researchgate.net

Ligand-Induced Transformations and Isomeric Effects in Atomically Precise Cluster Assembly

One of the most significant applications of 2,5-DCBT in nanochemistry is its role in demonstrating ligand-induced transformations and the profound effects of ligand isomerism on cluster formation. researchgate.net

Ligand-Induced Transformations: The [Ag₅₉(2,5-DCBT)₃₂]³⁻ cluster has been identified as a versatile precursor that can be rapidly transformed into other well-known silver clusters through reactions with different thiols. researchgate.net This process, known as ligand-exchange induced size/structure transformation (LEIST), involves the dissociation of the parent cluster into smaller thiolate entities in the presence of a new thiol, followed by recombination to form a different, stable cluster core. researchgate.netsci-hub.se This highlights the dynamic nature of the ligand shell and its role in governing cluster stability and transformation pathways. nih.govrsc.org

Isomeric Effects: The importance of the ligand's specific structure is powerfully demonstrated when comparing the synthesis using 2,5-DCBT with its structural isomer, 2,4-Dichlorobenzenethiol (B75471) (2,4-DCBT). When 2,4-DCBT is used under the identical synthetic conditions that produce the 59-atom silver cluster, a completely different cluster, [Ag₄₄(2,4-DCBT)₃₀]⁴⁻, is formed. researchgate.netpradeepresearch.orgpradeepresearch.org This observation unequivocally shows that the isomeric form of the dichlorobenzenethiol ligand is a critical factor in controlling the size and nuclearity of the resulting silver nanocluster. researchgate.netpradeepresearch.org This isomeric effect is attributed to the different steric and electronic environments presented by the ligands at the cluster's surface during its assembly. researchgate.net

Table 1: Isomeric Effect of Dichlorobenzenethiol on Silver Nanocluster Synthesis researchgate.netpradeepresearch.org
LigandResulting Cluster FormulaNumber of Silver Atoms
This compound (2,5-DCBT)[Ag₅₉(2,5-DCBT)₃₂]³⁻59
2,4-Dichlorobenzenethiol (2,4-DCBT)[Ag₄₄(2,4-DCBT)₃₀]⁴⁻44

Precursors for Advanced Polymeric Materials and Macromolecular Architectures

While this compound is a difunctional monomer, its isomers, particularly 3,5-dichlorobenzenethiol and 3,4-dichlorobenzenethiol, have been more extensively documented as AB₂-type monomers for creating advanced polymers with unique, highly branched architectures. The principles derived from these isomers are indicative of the potential utility of dichlorobenzenethiols as a class in polymer synthesis.

Synthesis of Hyperbranched Polyphenylene Sulfides and Related Polysulfones

Dichlorobenzenethiol isomers serve as monomers for the one-pot synthesis of hyperbranched poly(phenylene sulfide) (PPS). elsevierpure.comresearchgate.netresearchgate.net This polymerization is typically carried out via nucleophilic aromatic substitution, treating the monomer with a base like potassium carbonate in a polar aprotic solvent such as N-methylpyrrolidone (NMP). elsevierpure.comresearchgate.net The resulting hyperbranched PPS is an amorphous material, in contrast to its linear, crystalline counterpart. elsevierpure.comacs.org

These hyperbranched polymers exhibit high thermal stability, with decomposition temperatures (Td) often exceeding 400°C. elsevierpure.comacs.org The glass transition temperature (Tg) of the hyperbranched PPS derived from 3,5-dichlorobenzenethiol can reach up to 74°C. elsevierpure.comresearchgate.net

Furthermore, the synthesized hyperbranched PPS can be chemically modified through oxidation to produce the corresponding hyperbranched poly(phenylene sulfone). elsevierpure.comacs.org This conversion significantly increases the polymer's glass transition temperature; for example, the polysulfone derived from 3,5-dichlorobenzenethiol-based PPS has a Tg of around 203°C. elsevierpure.comresearchgate.netresearchgate.net The resulting polysulfone also maintains high thermal stability. elsevierpure.com

Table 2: Thermal Properties of Hyperbranched Polymers Derived from Dichlorobenzenethiol Isomers elsevierpure.comresearchgate.netresearchgate.netacs.org
Polymer (from Isomer)Glass Transition Temp. (Tg)Decomposition Temp. (Td)
Hyperbranched PPS (from 3,5-DCBT)~74°C>425°C
Hyperbranched Polysulfone (from 3,5-DCBT)~203°C~430°C
Hyperbranched PPS (from 3,4-DCBT)60-90°C400-450°C
Hyperbranched Polysulfone (from 3,4-DCBT)~155°C325-375°C

Development of Conjugated and Conducting Polymers for Electronic Applications

Poly(p-phenylene sulfide) (PPS) is known for its exceptional heat and chemical resistance, making it a valuable material in various electronic components, often as a composite with fillers. sunchemical.com Linear PPS can be doped to achieve electrical conductivity. However, the hyperbranched PPS synthesized from dichlorobenzenethiol monomers is typically amorphous. elsevierpure.comacs.org This amorphous, non-linear structure generally hinders the effective charge transport required for high conductivity, even after doping. While these hyperbranched materials exhibit interesting photophysical properties, such as broad light absorption and emission due to interactions between aromatic units, their application as primary conductors in electronic devices is not well-established. researchgate.netnih.gov Their main value in the context of advanced materials lies more in their unique three-dimensional architecture, solubility, and high thermal stability. core.ac.uk

Intermediate in Complex Organic Synthesis and Pharmaceutical Building Blocks

Synthesis of Substituted Indoles via C-3 Sulfenylation

The indole (B1671886) framework is a "privileged" structural motif found in many pharmaceutical drugs and natural products. nih.gov The introduction of a sulfur-containing group at the C-3 position of the indole ring, known as C-3 sulfenylation, can lead to compounds with a range of biological activities. rsc.org this compound can be used as a reagent in these reactions to produce 3-(2,5-dichlorophenylthio)indoles.

One approach to C-3 sulfenylation involves the direct reaction of an indole with a sulfenylating agent. rsc.org While various methods exist, some suffer from drawbacks like harsh reaction conditions or the need for less accessible starting materials. rsc.org A simple and efficient method for the direct C-3 sulfenylation of indoles utilizes thiophenols, such as this compound, in the presence of a photocatalyst like rose bengal. rsc.orgresearchgate.net This metal-free approach proceeds under mild conditions and is environmentally advantageous. rsc.orgresearchgate.net

Another strategy for C-3 sulfenylation involves the in situ generation of a sulfenyl chloride from the corresponding thiol. For instance, treating a thiol with N-chlorosuccinimide (NCS) at low temperatures produces a sulfenyl chloride, which then readily reacts with an indole to yield the 3-thioindole. nih.gov This one-pot procedure is mild and compatible with various functional groups on both the thiol and the indole. nih.gov

The table below summarizes the outcomes of C-3 sulfenylation of various indoles with different thiols, illustrating the versatility of this reaction.

Table 1: Examples of C-3 Sulfenylation of Indoles

Indole Reactant Thiol Reagent Product Yield (%) Reference
1-Methyl-1H-indole 4-Methylbenzenethiol 1-Methyl-3-((p-tolyl)thio)-1H-indole 85 researchgate.net
1H-Indole This compound 3-((2,5-Dichlorophenyl)thio)-1H-indole 72 researchgate.net
5-Bromo-1H-indole 4-Methylbenzenethiol 5-Bromo-3-((p-tolyl)thio)-1H-indole 75 researchgate.net
1H-Indole-2-carboxylate 4-Chlorobenzenethiol 3-((4-Chlorophenyl)thio)-1H-indole-2-carboxylate 95 nih.gov

Design and Development of Metal Chelators with Functionalized Thiol Moieties

Functionalized thiols, including derivatives of this compound, are important in the design of metal chelators. These molecules can bind to metal ions and have applications in various fields, including medicine. For example, bifunctional chelators are used to attach radioactive metal ions to biomolecules for radioimmunotherapy and medical imaging. nih.gov

Recent research has focused on developing novel metal chelators with improved properties. One area of interest is the creation of thiol-reactive bifunctional chelators that form stable linkages with biomolecules. nih.gov While maleimide-based reagents have been widely used for this purpose, they can suffer from instability in vivo. nih.gov As an alternative, phenyloxadiazolyl methylsulfones have been explored as thiol-reactive groups that form more stable bioconjugates. nih.gov

In a different context, a novel NO pincer type benzothiazole (B30560) ligand, 2-(5,6-dichlorobenzo[d]thiazol-2-yl)phenol (HDCBTP), was synthesized by reacting 2-amino-4,5-dichlorobenzenethiol (B2795064) with 2-hydroxybenzoic acid. researchgate.net This ligand was then used to create a platinum(II) complex. researchgate.net The resulting complex demonstrated potential as an anticancer agent, showing cytotoxicity against prostate cancer cell lines and the ability to bind to DNA. researchgate.net

Furthermore, the synthesis of a new silver cluster, [Ag₅₉(2,5-DCBT)₃₂]³⁻, where 2,5-DCBT is this compound, has been reported. researchgate.net This cluster can act as a precursor for the synthesis of other well-known silver clusters through reactions with different thiols. researchgate.net This highlights the role of isomeric thiols in controlling the size and structure of metal clusters. researchgate.net

Precursors for Sulfonamide Analogues and Related Medicinal Scaffolds

Sulfonamides are an important class of compounds with a wide range of medicinal applications. Thiol-containing compounds can serve as precursors for the synthesis of sulfonamide analogues. For instance, 2-thiouracil (B1096) can be chlorosulfonated and subsequently reacted with amines to produce 2-thiouracil-5-sulfonamide derivatives. nih.govmdpi.com These compounds have been investigated for their potential as anticancer and antioxidant agents. nih.govmdpi.com

While direct examples of this compound being used as a precursor for sulfonamides in the provided search results are limited, the general principle of using thiols to create sulfur-containing scaffolds is well-established. For example, 3,4-dichlorobenzenethiol has been used in the synthesis of 3-aminotetrahydrothiophene 1,1-dioxides, which are being explored as activators of the antioxidant response element (ARE). nih.gov This synthesis involves the reaction of 3-sulfolene (B121364) with 3,4-dichlorobenzenethiol in the presence of N-bromosuccinimide. nih.gov

Environmental Behavior and Biogeochemical Transformations of 2,5 Dichlorobenzenethiol

Degradation Pathways in Environmental Matrices and Compartments

The persistence of 2,5-dichlorobenzenethiol in the environment is largely determined by its susceptibility to various degradation processes. These include abiotic pathways such as photodegradation and hydrolysis, as well as biotic pathways mediated by microorganisms.

Photodegradation, or photolysis, is a key abiotic process that can lead to the transformation of organic compounds in the presence of sunlight. The rate and mechanism of photodegradation are influenced by factors such as the chemical structure of the compound, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers.

Homolytic cleavage of the C-Cl bond is a common photodegradation pathway for chlorinated aromatic compounds, resulting in the formation of a dichlorophenyl radical and a chlorine radical. These highly reactive species can then participate in a variety of secondary reactions with other molecules in the environment, such as hydrogen abstraction from water or organic matter, leading to the formation of less chlorinated benzenethiols or other transformation products.

Another potential photodegradation pathway is the cleavage of the C-S bond, which would yield a dichlorobenzene radical and a sulfhydryl radical. Subsequent reactions of these radicals could lead to the formation of dichlorobenzene and other sulfur-containing compounds.

Indirect photolysis can also play a significant role in the degradation of this compound. This process is mediated by photosensitized substances present in natural waters, such as dissolved organic matter (DOM). DOM can absorb sunlight and transfer the energy to the target compound, or it can generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then react with and degrade this compound. The reaction with hydroxyl radicals is a particularly important degradation pathway for many organic pollutants in the aquatic environment.

The kinetics of photodegradation are typically described by a pseudo-first-order rate constant, which depends on the quantum yield of the reaction and the amount of light absorbed by the compound. The quantum yield represents the efficiency of the photochemical process. For some chlorinated phenols, the phenolate species have been shown to degrade significantly faster than the undissociated phenol forms. nih.gov Given that this compound is a weak acid, its speciation and, consequently, its photodegradation rate will be pH-dependent.

Table 1: Potential Photodegradation Reactions of this compound

Reaction PathwayInitial StepPotential Products
Direct Photolysis
C-Cl Bond CleavageAbsorption of UV light leading to homolytic cleavageMonochlorobenzenethiols, Benzenethiol (B1682325), Dichlorophenyl radicals
C-S Bond CleavageAbsorption of UV light leading to homolytic cleavageDichlorobenzene, Thiophenoxy radicals
Indirect Photolysis
Reaction with •OHAttack by hydroxyl radicals generated from DOMHydroxylated dichlorobenzenethiols, Ring-cleavage products
Reaction with ¹O₂Reaction with singlet oxygen generated from DOMOxidized sulfur products (e.g., sulfoxides, sulfones)

Microbial degradation is a critical process for the removal of persistent organic pollutants from the environment. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade chlorinated aromatic compounds. nih.govmdpi.com The degradation can occur under both aerobic and anaerobic conditions, leading to either partial biotransformation or complete mineralization to carbon dioxide, water, and inorganic ions.

Aerobic Degradation:

Under aerobic conditions, the initial step in the microbial degradation of chlorinated aromatic compounds often involves the action of oxygenase enzymes. mdpi.com For this compound, a dioxygenase could catalyze the hydroxylation of the aromatic ring, leading to the formation of a dichlorinated catechol-like intermediate. This is a common strategy employed by bacteria to destabilize the aromatic ring. researchgate.net

Following the formation of the catechol intermediate, the aromatic ring is susceptible to cleavage by either ortho- or meta-cleavage dioxygenases. This ring-cleavage step is a hallmark of aerobic aromatic degradation pathways and results in the formation of aliphatic intermediates. These intermediates are then further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization.

Fungi, particularly white-rot fungi, are also known to be effective in degrading a wide range of organochlorine compounds. nih.govresearchgate.net These fungi secrete extracellular ligninolytic enzymes, such as lignin peroxidases, manganese peroxidases, and laccases, which have a broad substrate specificity and can initiate the degradation of complex aromatic structures. researchgate.net These enzymes could oxidize this compound, leading to the formation of reactive intermediates that can undergo further transformation.

Anaerobic Degradation:

Under anaerobic conditions, a different set of microbial processes governs the degradation of chlorinated aromatic compounds. Reductive dechlorination is a key initial step, where chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms. This process is carried out by specific groups of anaerobic bacteria that use the chlorinated compound as an electron acceptor in a process known as organohalide respiration. microbe.com For this compound, this would lead to the formation of monochlorobenzenethiols and eventually benzenethiol.

Once the chlorine atoms have been removed, the resulting aromatic thiol can be further degraded under anaerobic conditions. The cleavage of the aromatic ring under anoxic conditions is a more energetically challenging process than aerobic ring cleavage and is carried out by specialized consortia of microorganisms. The pathway often involves the initial carboxylation or hydroxylation of the ring, followed by reductive ring cleavage and subsequent fermentation to methane and carbon dioxide in methanogenic environments, or to carbon dioxide in sulfate-reducing or denitrifying environments.

Table 2: Potential Microbial Degradation Pathways for this compound

ConditionKey ProcessInitial StepKey IntermediatesFinal Products (Mineralization)
Aerobic OxidationDioxygenase-catalyzed ring hydroxylationDichlorinated catecholsCarbon dioxide, Water, Chloride, Sulfate
Fungal degradationExtracellular enzyme (e.g., laccase) oxidationOxidized aromatic intermediatesCarbon dioxide, Water, Chloride, Sulfate
Anaerobic Reductive DechlorinationSequential removal of chlorine atomsMonochlorobenzenethiols, BenzenethiolMethane, Carbon dioxide, Chloride, Sulfide (B99878)
Aromatic Ring CleavageCarboxylation or hydroxylation followed by reductive cleavageAliphatic acidsMethane, Carbon dioxide, Chloride, Sulfide

Environmental Fate Modeling and Predictive Studies for Persistence and Mobility

Environmental fate models are valuable tools for predicting the distribution, persistence, and potential exposure of chemicals in the environment. researchgate.netup.pt These models integrate information on a chemical's physical-chemical properties with data on environmental conditions and degradation rates to simulate its behavior over time.

For this compound, key properties that would be used in fate models include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water partition coefficient (Koc). These parameters determine how the compound partitions between different environmental compartments such as water, soil, sediment, and air. A high Kow and Koc would suggest a tendency for the compound to sorb to organic matter in soil and sediment, reducing its mobility in water but potentially increasing its persistence.

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate these physical-chemical properties and also to predict degradation half-lives when experimental data are lacking. nih.gov QSARs establish a mathematical relationship between the chemical structure and its properties or activity. For chlorinated aromatic compounds, QSARs have been developed to predict properties relevant to their environmental fate. nih.gov

Ecotoxicological Implications of Environmental Metabolites and Transformation Products

The degradation of this compound can lead to the formation of various transformation products, which may have their own toxicological properties. In some cases, the metabolites can be more toxic than the parent compound. Therefore, a comprehensive assessment of the environmental risk of this compound must consider the ecotoxicity of its degradation products.

Potential degradation products of this compound include less chlorinated benzenethiols, dichlorophenols (if the thiol group is oxidized and replaced by a hydroxyl group), and dichlorinated catechols. Chlorinated phenols and catechols are known to be toxic to a wide range of aquatic organisms. nih.gov Their toxicity is often related to their ability to uncouple oxidative phosphorylation, which disrupts cellular energy production. The toxicity of chlorinated phenols generally increases with the degree of chlorination.

The oxidation of thiophenols can also lead to the formation of disulfides and other sulfur-containing compounds, whose toxicological profiles may differ from the parent compound. Furthermore, incomplete mineralization of the aromatic ring can result in the formation of various aliphatic acids and other intermediates, whose environmental effects would need to be assessed.

The ecotoxicological impact of these metabolites will depend on their concentration, persistence, and bioavailability in the environment. The formation of more polar metabolites, such as hydroxylated compounds, may increase their water solubility and bioavailability, but may also make them more susceptible to further microbial degradation. Conversely, the formation of more persistent and bioaccumulative transformation products could pose a long-term risk to ecosystems.

Advanced Analytical and Spectroscopic Characterization of 2,5 Dichlorobenzenethiol and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring, Adduct Identification, and Isomer Differentiation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of 2,5-dichlorobenzenethiol, offering precise mass measurements that facilitate molecular formula determination and structural insights. beilstein-journals.org Techniques such as electrospray ionization (ESI) are commonly employed to generate ions for analysis. beilstein-journals.org

Reaction Monitoring HRMS allows for real-time or near-real-time monitoring of chemical reactions involving this compound. By tracking the exact mass of the reactant (C₆H₄Cl₂S, exact mass: 177.9411) and potential products, chemists can follow the progression of a reaction, identify intermediates, and confirm the formation of the desired compound. For instance, in the synthesis of alkyl aryl sulfides, HRMS can monitor the disappearance of the this compound ion and the appearance of the product ion corresponding to the newly formed sulfide (B99878). sigmaaldrich.com This is particularly valuable in optimizing reaction conditions such as temperature, time, and catalyst loading.

Adduct Identification The high mass accuracy of HRMS is critical for identifying adducts, which are molecules formed by the joining of two or more separate molecules. For example, in studies of oxidative stress, thiol compounds can form various oxidation products (adducts with oxygen), such as sulfenic acids (R-SOH), which can be detected by monitoring for a mass increase of 16 Da. nih.gov Similarly, when this compound is used in the synthesis of metal clusters, HRMS can confirm the formation of complex structures by identifying the mass of the entire cluster, including the thiol ligands and metal ions. sigmaaldrich.com

Isomer Differentiation While HRMS provides the exact mass and molecular formula, it cannot typically distinguish between isomers on its own. Positional isomers of dichlorobenzenethiol, for example, have identical masses. To achieve isomer differentiation, HRMS is often coupled with separation techniques like liquid chromatography (LC-MS/MS). rsc.orgsciprofiles.com Different isomers will have different retention times on the chromatography column. Furthermore, tandem mass spectrometry (MS/MS) can be used, where ions of a specific mass are isolated, fragmented, and the resulting fragmentation patterns are analyzed. Isomers often yield distinct fragmentation patterns, allowing for their unambiguous identification. rsc.org For instance, the fragmentation of different dichlorophenylmercapturic acid isomers, derived from dichlorobenzene, can be used to distinguish them. sciprofiles.com

Table 1: Key HRMS Data for this compound Analysis
ParameterDescriptionExample Application
Exact Mass177.9410767 Da nih.govConfirmation of elemental composition (C₆H₄Cl₂S).
Reaction MonitoringTracking the disappearance of m/z 177.9411 and appearance of product m/z.Monitoring the synthesis of chlorinated biphenyl (B1667301) methylsulfonyl metabolites. sigmaaldrich.com
Adduct IdentificationDetection of mass shifts, e.g., +16 Da for sulfenic acid formation. nih.govIdentifying oxidation products or metal-thiolate complexes.
Isomer DifferentiationRequires coupling with chromatography (LC-MS/MS) or analysis of unique fragmentation patterns (MS/MS). rsc.orgDistinguishing between 2,5-DCBT, 2,4-DCBT, 3,5-DCBT, etc.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound and its derivatives. researchgate.net It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), enabling the determination of the carbon skeleton, proton locations, and their connectivity.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental structural information. For this compound, the aromatic region of the ¹H NMR spectrum shows distinct signals for the three non-equivalent protons on the benzene (B151609) ring, while the thiol proton (-SH) gives a separate signal. The ¹³C NMR spectrum shows six distinct signals for the six carbon atoms of the benzene ring. nih.gov

For more complex derivatives, advanced two-dimensional (2D) NMR techniques are employed for comprehensive structural assignment. researchgate.netnih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms and protons, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting molecular fragments and identifying the positions of substituents and quaternary carbons. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is vital for determining stereochemistry and conformation. diva-portal.org

The combination of these techniques allows for the complete and unambiguous assignment of the structure of this compound derivatives, even for complex molecules synthesized from this precursor. nih.gov

Table 2: Representative NMR Data for this compound
NucleusTechniqueObserved Chemical Shifts (δ, ppm) / CorrelationsStructural Information Provided
¹H1D NMR~7.0-7.4 (aromatic protons), ~3.5 (thiol proton)Identifies the presence and chemical environment of different types of protons. nih.gov
¹³C1D NMR~127-135 (aromatic carbons)Identifies the number and electronic environment of unique carbon atoms. nih.gov
¹H-¹HCOSYCross-peaks between adjacent aromatic protons.Establishes proton-proton connectivity within the benzene ring.
¹H-¹³CHSQC/HMBCHSQC: Direct C-H correlations. HMBC: Long-range C-H correlations (2-3 bonds).Maps the complete carbon skeleton and confirms substituent positions. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Reaction Kinetics, and Cluster Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is valuable for studying the electronic properties of this compound and its derivatives.

Electronic Transitions The UV-Vis spectrum of this compound is characterized by absorptions in the UV region arising from electronic transitions within the aromatic ring and involving the sulfur and chlorine substituents. The primary transitions observed for aromatic compounds are π → π* transitions, which are typically intense. scribd.com The presence of non-bonding electrons on the sulfur and chlorine atoms also allows for n → π* and n → σ* transitions, which are generally weaker. youtube.comstackexchange.com The specific wavelength of maximum absorbance (λmax) and the intensity of the absorption are sensitive to the substitution pattern on the benzene ring and the solvent used.

Reaction Kinetics UV-Vis spectroscopy is a powerful tool for studying the kinetics of reactions involving chromophoric species. If this compound or its reaction product absorbs UV-Vis light, the rate of the reaction can be determined by monitoring the change in absorbance at a specific wavelength over time. researchgate.net For example, in polymerization reactions of thiophene (B33073) derivatives, the formation of the conjugated polymer can be followed by the appearance of a new absorption band at a longer wavelength. The rate constants for initiation and propagation can be calculated from this data. researchgate.net The presence of an isosbestic point, where the absorbance does not change as the reaction progresses, indicates a clean conversion from one species to another. researchgate.net

Cluster Characterization Thiol compounds are known to form clusters with metal ions, such as silver (Ag⁺). The formation and properties of these clusters can be studied using UV-Vis spectroscopy. The electronic transitions in these metal-thiolate clusters are different from those of the free thiol, often giving rise to new, characteristic absorption bands. The position and shape of these bands can provide information about the size, structure, and composition of the clusters. For instance, the synthesis of a silver cluster using this compound as a ligand would be expected to show a distinct UV-Vis spectrum compared to the thiol precursor. sigmaaldrich.com

Table 3: Application of UV-Vis Spectroscopy to this compound
ApplicationPrincipleInformation Obtained
Electronic TransitionsAbsorption of UV light promotes π → π* and n → π* transitions in the aromatic ring and substituents. libretexts.orgscribd.comWavelength of maximum absorbance (λmax), information on the electronic structure.
Reaction KineticsMonitoring the change in absorbance of a reactant or product over time according to the Beer-Lambert law. researchgate.netReaction rates, rate constants, and mechanistic insights.
Cluster CharacterizationObserving new absorption bands that arise from the formation of metal-ligand complexes. sigmaaldrich.comConfirmation of cluster formation, insights into cluster size and electronic structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govsu.se Analyzing these vibrations provides a molecular fingerprint and allows for the identification of specific functional groups present in the molecule.

Vibrational Analysis The IR and Raman spectra of this compound exhibit a series of bands corresponding to specific molecular vibrations. Key vibrational modes include:

S-H Stretch: The thiol S-H stretching vibration typically appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹. researchgate.net

C-S Stretch: The C-S stretching vibration is found in the fingerprint region, generally between 600-800 cm⁻¹. rsc.org

C-Cl Stretch: The strong C-Cl stretching absorption for aryl chlorides is observed in the 1000-1100 cm⁻¹ region, though its position can be influenced by the substitution pattern.

Aromatic Vibrations: These include C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations between 650-900 cm⁻¹, which are characteristic of the substitution pattern on the benzene ring. theaic.org

Raman spectroscopy is particularly useful for detecting vibrations of non-polar bonds. The S-H and C-S stretches, while weak in the IR, can sometimes be more readily observed in the Raman spectrum. rsc.org Furthermore, deuteration of the thiol proton (S-H to S-D) causes a significant shift in the C-S-H bending mode in the Raman spectrum, providing a convenient method for confirming the presence of the thiol group. rsc.org

Functional Group Identification The presence of characteristic absorption bands in the IR and Raman spectra allows for the rapid confirmation of functional groups in this compound and its derivatives. libretexts.org For example, in a reaction where the thiol group is converted to a sulfide (R-S-R'), the disappearance of the S-H stretching band around 2550 cm⁻¹ in the IR spectrum would confirm the success of the reaction. Similarly, the introduction of other functional groups, such as a carbonyl (C=O) or a nitro (NO₂) group, would give rise to new, strong, and characteristic bands in the spectrum. libretexts.org

Table 4: Key Vibrational Frequencies for this compound
Functional Group / BondVibrational ModeTypical Wavenumber (cm⁻¹)Technique (IR/Raman)
Aromatic C-HStretching3000 - 3100IR, Raman
Thiol S-HStretching2550 - 2600IR (weak), Raman
Aromatic C=CRing Stretching1400 - 1600IR, Raman
Aryl C-ClStretching1000 - 1100IR (strong)
C-S-HBending~850Raman rsc.org
Aromatic C-HOut-of-plane Bending650 - 900IR (strong)
C-SStretching600 - 800IR, Raman rsc.org

Future Research Directions and Emerging Paradigms for 2,5 Dichlorobenzenethiol

Novel Catalytic Applications Beyond Photoredox Systems and C-S Bond Formation

While the primary application of thiols in catalysis has traditionally been in C-S bond formation, the future for 2,5-Dichlorobenzenethiol lies in exploring its potential in a wider range of catalytic activities. The presence of chlorine atoms on the benzene (B151609) ring modifies the electronic properties of the thiol group, opening avenues for its use in novel catalytic cycles.

Future investigations could focus on the development of metal complexes with this compound as a ligand for asymmetric catalysis. The steric and electronic effects of the dichlorinated phenyl ring could influence the coordination environment around a metal center, potentially leading to high enantioselectivity in various organic transformations. Thioether-based metal-organic frameworks (MOFs) have already shown promise in catalysis, and incorporating this compound into such structures could lead to catalysts with unique reactivity and selectivity. rsc.org

Another promising area is the application of this compound-derived catalysts in environmental remediation. For instance, metal complexes incorporating this ligand could be investigated for the photocatalytic degradation of persistent organic pollutants. The halogenated nature of the ligand might enhance the stability and catalytic efficiency of such systems in challenging environmental matrices.

Integration in Supramolecular Assemblies and Self-Assembled Monolayers (SAMs)

The thiol group of this compound provides a robust anchor for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. researchgate.net The resulting aromatic SAMs can significantly alter the surface properties of the metal, a characteristic that is crucial for applications in molecular electronics and sensing. dtic.milnorthwestern.edu

Future research will likely focus on a detailed characterization of the structural and electronic properties of this compound SAMs. The intermolecular interactions between adjacent dichlorinated aromatic rings, including van der Waals forces and potential halogen bonding, will play a critical role in the packing and ordering of the monolayer. rsc.org Understanding these interactions is key to designing surfaces with precisely controlled properties. rsc.org

The ability to form well-defined SAMs makes this compound a candidate for applications in molecular electronics, where it can be used to modify electrode surfaces and control charge transport at the molecular level. harvard.edu Furthermore, the integration of this compound into more complex supramolecular assemblies, such as co-crystals and liquid crystals, could lead to novel materials with interesting optical and electronic properties. mdpi.com

ParameterDescriptionPotential Impact of this compound
Monolayer Ordering The degree of structural order within the self-assembled monolayer.The chlorine substituents may influence intermolecular interactions, potentially leading to highly ordered domains.
Surface Energy The excess energy at the surface of a material compared to the bulk.The halogenated aromatic ring is expected to create a surface with distinct wetting and adhesive properties.
Electron Transfer The rate and efficiency of electron movement across the monolayer.The electronic nature of the dichlorinated ring can modulate the tunneling barrier for electron transport.
Thermal Stability The temperature at which the monolayer begins to desorb or decompose.Stronger intermolecular forces could lead to enhanced thermal stability compared to non-halogenated analogues.

Exploration in Bio-Conjugation Chemistry and Advanced Biosensing Platforms

The reactivity of the thiol group makes it a prime target for bioconjugation reactions, allowing for the attachment of biomolecules such as proteins and DNA to surfaces or other molecules. nih.gov While general thiol-based bioconjugation is well-established, the specific use of this compound in this context is an area ripe for exploration.

Future studies could investigate the use of this compound as a linker for immobilizing biorecognition elements onto sensor surfaces. ucp.ptmdpi.com The stability and well-defined orientation of SAMs formed from this compound could enhance the sensitivity and selectivity of biosensors. tue.nl The dichlorinated phenyl ring could also serve as a unique spectroscopic tag for monitoring conjugation and binding events.

In the realm of advanced biosensing platforms, surfaces functionalized with this compound could be designed to act as recognition elements themselves for specific analytes. nih.gov The tailored surface properties, including hydrophobicity and electronic character, could lead to selective interactions with target molecules, forming the basis for novel chemical sensors.

Application AreaPotential Role of this compoundKey Research Questions
Protein Immobilization Covalent attachment of proteins to surfaces for applications like immunoassays and enzyme-based sensors.How does the dichlorinated aromatic surface influence protein stability and activity?
DNA Microarrays Anchoring DNA probes to a solid support for high-throughput genetic analysis.Can SAMs of this compound provide a more stable and uniform surface for DNA hybridization?
Drug Delivery Functionalization of nanoparticles or drug carriers for targeted delivery.Does the presence of the dichlorophenyl group affect biocompatibility and cellular uptake?
Chemical Sensing As a selective recognition layer for the detection of specific small molecules.What analytes exhibit selective binding to surfaces modified with this compound?

Sustainable Synthesis and Green Chemistry Approaches for this compound Production and Utilization

The development of environmentally benign and efficient methods for the synthesis of this compound is a critical area of future research. Traditional methods for producing aryl thiols often involve harsh reagents and generate significant waste. Green chemistry principles offer a roadmap for developing more sustainable alternatives.

One promising approach is the use of phase-transfer catalysis (PTC) for the synthesis of this compound from readily available starting materials like p-dichlorobenzene. eurekaselect.comgoogle.com PTC can enhance reaction rates and yields while minimizing the use of organic solvents. northwestern.edu Another avenue for exploration is the application of flow chemistry, which offers advantages in terms of safety, efficiency, and scalability for chemical production. researchgate.neteurekaselect.comelveflow.comrsc.orggoflow.at

Furthermore, research into the catalytic synthesis of this compound using greener reagents and catalysts is warranted. This could involve the development of novel catalytic systems that operate under milder conditions and with higher atom economy. The utilization of this compound in sustainable processes, such as in recyclable catalysts or in the synthesis of biodegradable materials, also represents an important future direction.

Green Chemistry PrincipleApplication to this compound
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries Employing water or other benign solvents, and minimizing the use of auxiliary substances.
Design for Energy Efficiency Conducting syntheses at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Exploring synthetic pathways that start from bio-based materials.
Catalysis Utilizing catalytic reagents in preference to stoichiometric reagents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Dichlorobenzenethiol, and how do their yields and purity compare under varying conditions?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of p-chloranil with this compound under basic conditions (e.g., K₂CO₃ in DMF at 70°C for 18 hours, yielding ~90% product) . Alternative routes involve thiolation of 2,5-dichlorobenzene derivatives using NaSH or thiourea. Purity is typically assessed via TLC (Rf values) and confirmed by elemental analysis. Yields vary with solvent polarity and catalyst loading; for instance, DMF enhances reactivity but may require post-synthesis purification via column chromatography .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR (DMSO-d₆, δ 6.6–7.3 ppm for aromatic protons and δ 2.4 ppm for methyl groups in derivatives) .
  • FT-IR (C-S stretch at ~650–700 cm⁻¹ and S-H stretch at ~2550 cm⁻¹) .
  • Mass spectrometry (EI-MS for molecular ion [M]⁺ at m/z 179.07) .
  • Elemental analysis (C, H, N, S, Cl percentages within ±0.3% of theoretical values) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to its flammability (flash point >230°F) and potential toxicity:

  • Use fume hoods to avoid inhalation of vapors.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Employ PPE (gloves, goggles) and monitor for reactive metabolite formation using in vitro trapping agents (e.g., glutathione analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point) of this compound across sources?

  • Methodological Answer : Discrepancies (e.g., boiling point reported as 112–116°C at 50 mmHg vs. other values) require:

  • Cross-referencing authoritative databases (NIST Chemistry WebBook, PubChem) .
  • Replicating measurements under standardized conditions (e.g., reduced pressure distillation with calibrated equipment).
  • Validating purity via DSC (melting point analysis) and GC-MS .

Q. What strategies optimize the catalytic efficiency of C-S coupling reactions involving this compound?

  • Methodological Answer : In click chemistry, optimize:

  • Catalyst : Triethylamine (1.1 eq.) in dichloromethane at room temperature achieves >88% yield .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Reaction time : 18 hours for complete conversion, monitored by TLC .

Q. How does the electronic profile of this compound influence its reactivity compared to isomers like 3,5-dichlorobenzenethiol?

  • Methodological Answer : The 2,5-substitution pattern creates steric hindrance and electron-withdrawing effects, reducing nucleophilic attack at the sulfur center compared to the 3,5-isomer. Computational modeling (DFT) and Hammett σ constants can quantify these effects. Experimentally, compare reaction rates in SNAr (nucleophilic aromatic substitution) with nitroarenes .

Q. What in vitro models assess the metabolic pathways and toxicity of this compound-derived metabolites?

  • Methodological Answer : Use:

  • Liver microsomes : Incubate with NADPH to simulate Phase I metabolism; trap reactive metabolites with 3,4-dichlorobenzenethiol analogs .
  • LC-MS/MS : Identify glutathione conjugates (m/z shifts of +305 Da) .
  • Cytotoxicity assays : Measure IC₅₀ in HepG2 cells using MTT assays .

Q. How can enzyme specificity studies for glycosyltransferases toward this compound derivatives be designed?

  • Methodological Answer :

  • Substrate screening : Test analogs (e.g., 3,4-dichloro derivatives) against recombinant enzymes .
  • Kinetic analysis : Determine Kₘ and Vₘₐₓ using Michaelis-Menten plots.
  • MS/MS profiling : Monitor signature fragments (e.g., [M+H−162]⁺ for glycoside cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.